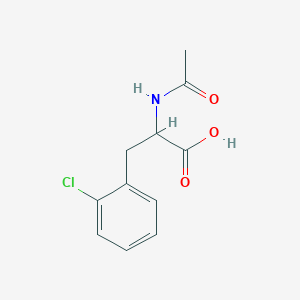

2-acetamido-3-(2-chlorophenyl)propanoic Acid

Übersicht

Beschreibung

2-acetamido-3-(2-chlorophenyl)propanoic acid is an organic compound with the molecular formula C11H12ClNO3 It is a derivative of propanoic acid, featuring an acetamido group and a chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-3-(2-chlorophenyl)propanoic acid typically involves the acylation of 3-(2-chlorophenyl)propanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more cost-effective and scalable .

Analyse Chemischer Reaktionen

Types of Reactions

2-acetamido-3-(2-chlorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetamido group to an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Reagent in Organic Reactions : It is utilized in various organic reactions, including substitution and oxidation processes.

Biology

- Enzyme-Substrate Interactions : Research indicates that this compound can interact with enzymes, potentially influencing their activity and stability.

- Protein Modifications : Its structural features allow it to modify proteins, which is essential for studying protein function and interactions.

Medicine

- Therapeutic Potential : Ongoing research aims to explore its use as a precursor for drug development. Its biological activities suggest potential applications in treating various diseases.

The biological significance of 2-acetamido-3-(2-chlorophenyl)propanoic acid is highlighted by its antimicrobial and anti-inflammatory properties:

Antimicrobial Activity

Case studies have demonstrated that derivatives of this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, studies show effectiveness against pathogenic strains like Klebsiella pneumoniae and Escherichia coli.

Anti-inflammatory Effects

In vitro studies indicate that the compound can inhibit albumin denaturation, suggesting potential anti-inflammatory properties comparable to standard drugs like diclofenac and ibuprofen. Furthermore, ex vivo analyses revealed a reduction in interleukin-1 beta (IL-1β) receptor expression in smooth muscle tissues.

Smooth Muscle Relaxation

The compound has been evaluated for its smooth muscle relaxant activity. At specific concentrations, it significantly reduced the amplitude and frequency of phasic contractions in gastrointestinal tissues, indicating therapeutic applications for gastrointestinal disorders.

Case Study 1: Antimicrobial Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial properties of several phenylalanine derivatives, including those related to this compound. The findings indicated enhanced activity against certain bacterial strains due to chlorine substitutions.

Case Study 2: Anti-inflammatory Response

Research on newly synthesized compounds similar to this one showed significant inhibition of IL-1β-induced inflammation in smooth muscle tissues. This highlights the potential for these compounds as therapeutic agents for inflammatory bowel diseases.

Wirkmechanismus

The mechanism of action of 2-acetamido-3-(2-chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-acetamido-3-(4-chlorophenyl)propanoic acid

- 2-acetamido-3-(2-bromophenyl)propanoic acid

- 2-acetamido-3-(2-fluorophenyl)propanoic acid

Uniqueness

2-acetamido-3-(2-chlorophenyl)propanoic acid is unique due to the specific positioning of the chlorophenyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields .

Biologische Aktivität

2-Acetamido-3-(2-chlorophenyl)propanoic acid, also known as 3-acetamido-3-(2-chlorophenyl)propanoic acid, is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Molecular Formula : C11H12ClNO3

- Molecular Weight : 239.67 g/mol

- CAS Number : 44890892

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity. For instance, compounds with similar structures have shown modest effectiveness against Gram-positive and Gram-negative bacteria, including pathogenic strains like Klebsiella pneumoniae and Escherichia coli .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit albumin denaturation, suggesting potential anti-inflammatory properties. The degree of protection against denaturation was comparable to standard anti-inflammatory drugs like diclofenac and ibuprofen . Furthermore, ex vivo analyses indicated a reduction in interleukin-1 beta (IL-1β) receptor expression in smooth muscle preparations, supporting its role in mitigating inflammatory responses .

3. Smooth Muscle Relaxation

The compound has been evaluated for its smooth muscle relaxant activity. At specific concentrations, it significantly reduced the amplitude and frequency of phasic contractions in gastrointestinal tissues, indicating a potential therapeutic application in gastrointestinal disorders .

The biological activities of this compound can be attributed to its structural features that allow interaction with various biological targets:

- Anti-inflammatory Mechanism : The compound may exert its effects through inhibition of pro-inflammatory cytokines and modulation of immune responses.

- Antimicrobial Mechanism : Its phenyl ring structure may enhance membrane permeability or disrupt bacterial cell wall synthesis.

Case Study 1: Antimicrobial Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial properties of several phenylalanine derivatives, including those related to this compound. The findings indicated that compounds with chlorine substitutions exhibited enhanced activity against certain bacterial strains compared to their non-substituted analogs .

Case Study 2: Anti-inflammatory Response

Research conducted on newly synthesized compounds similar to this compound showed significant inhibition of IL-1β-induced inflammation in smooth muscle tissues. This study highlighted the potential for these compounds to serve as therapeutic agents in treating inflammatory bowel diseases .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 239.67 g/mol |

| Antimicrobial Activity | Moderate against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory Activity | Inhibition of albumin denaturation; reduced IL-1β receptor expression |

| Smooth Muscle Relaxation | Significant reduction in contraction amplitude and frequency |

Eigenschaften

IUPAC Name |

2-acetamido-3-(2-chlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-7(14)13-10(11(15)16)6-8-4-2-3-5-9(8)12/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIXYVOMEYZAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6955-12-0 | |

| Record name | NSC20156 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.